3,4-Dihydroxy-5-(3-methylbut-2-enyl)-4-(4-methyl-1-oxopent-3-enyl)-2-(2-methyl-1-oxopropyl)cyclopent-2-en-1-one

Beschreibung

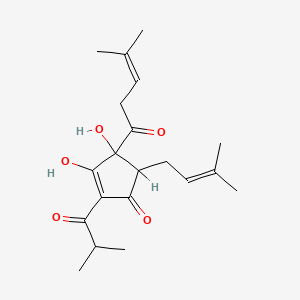

This cyclopentenone derivative is a structurally complex polyketide characterized by a functionalized cyclopentenone core substituted with multiple prenyl and acyl groups. The compound features hydroxyl groups at positions 3 and 4, a 3-methylbut-2-enyl (prenyl) group at position 5, a 4-methyl-1-oxopent-3-enyl (α,β-unsaturated ketone) substituent at position 4, and a 2-methyl-1-oxopropyl (branched acyl) group at position 2 .

Eigenschaften

IUPAC Name |

3,4-dihydroxy-5-(3-methylbut-2-enyl)-4-(4-methylpent-3-enoyl)-2-(2-methylpropanoyl)cyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O5/c1-11(2)7-9-14-18(23)16(17(22)13(5)6)19(24)20(14,25)15(21)10-8-12(3)4/h7-8,13-14,24-25H,9-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXFYHZSOIALRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(=O)CC=C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40948114 | |

| Record name | 3,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)-4-(4-methylpent-3-enoyl)-2-(2-methylpropanoyl)cyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25269-20-9 | |

| Record name | Isocohumulone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25269-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocohumulone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025269209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)-4-(4-methylpent-3-enoyl)-2-(2-methylpropanoyl)cyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxy-5-(3-methylbut-2-enyl)-4-(4-methyl-1-oxopent-3-enyl)-2-(2-methyl-1-oxopropyl)cyclopent-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

3,4-Dihydroxy-5-(3-methylbut-2-enyl)-4-(4-methyl-1-oxopent-3-enyl)-2-(2-methyl-1-oxopropyl)cyclopent-2-en-1-one, commonly known as isocohumulone, is a compound derived from hops (Humulus lupulus) and is significant in the brewing industry for its contribution to the bitterness of beer. Beyond its sensory properties, isocohumulone exhibits various biological activities that merit detailed exploration.

Isocohumulone has the following chemical characteristics:

- Molecular Formula : C21H30O5

- Molecular Weight : 362.46 g/mol

- Density : 1.135 g/cm³

- Boiling Point : 530.5 °C at 760 mmHg

- Flash Point : 288.7 °C

Antioxidant Activity

Isocohumulone has demonstrated significant antioxidant properties. Studies have shown that it effectively scavenges free radicals, which can mitigate oxidative stress in biological systems. The compound's ability to donate electrons makes it a potent radical scavenger, as evidenced by assays such as DPPH (1,1-Diphenyl-2-Picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) tests.

| Assay Type | Activity Level |

|---|---|

| DPPH | High (84.01%) |

| FRAP | Moderate (20.1 mmol/g) |

Antimicrobial Activity

Isocohumulone exhibits antimicrobial properties against various pathogens. Its effectiveness has been tested against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, showing inhibition zones greater than those produced by standard antibiotics.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Pseudomonas aeruginosa | 14 |

Enzyme Inhibition

Research indicates that isocohumulone can inhibit key enzymes involved in metabolic processes:

- α-glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism. Isocohumulone’s inhibitory action on α-glucosidase suggests potential applications in managing diabetes by delaying carbohydrate absorption.

The biological activity of isocohumulone can be attributed to several mechanisms:

- PPAR Activation : Isocohumulone activates Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ, which are involved in lipid and glucose metabolism regulation.

- Surface Activity : Molecular dynamics simulations have indicated that isocohumulone exhibits high surface activity, facilitating the binding of proteins at interfaces, enhancing foam stability in beverages.

Study on Antioxidant Properties

A study published in a peer-reviewed journal assessed the antioxidant capacity of various hop extracts containing isocohumulone. The results confirmed its efficacy in reducing oxidative stress markers in vitro, suggesting potential health benefits associated with moderate beer consumption due to its bioactive compounds .

Clinical Implications

Another investigation explored the effects of isocohumulone on metabolic syndrome parameters in animal models. The findings indicated that supplementation with isocohumulone led to improved insulin sensitivity and reduced blood glucose levels, highlighting its potential as a therapeutic agent for metabolic disorders .

Wissenschaftliche Forschungsanwendungen

Food Industry Applications

Isohumulone in Beer Production

Isohumulone is a critical component in the brewing process, contributing to the bitterness of beer. Its formation occurs through the thermal isomerization of humulones during boiling. This transformation enhances the stability and flavor profile of beer, making it a vital ingredient in brewing technology .

Antioxidant Properties

Research indicates that isohumulone possesses antioxidant properties, which can be beneficial in food preservation. Its ability to scavenge free radicals may help extend the shelf life of food products by preventing oxidative degradation .

Pharmacological Applications

Potential Antidiabetic Effects

Recent studies have suggested that compounds similar to isohumulone exhibit antidiabetic properties. For instance, research has focused on synthesizing derivatives that target multiple pathways involved in glucose metabolism. These compounds have shown promising results in inhibiting key enzymes related to diabetes management .

Anti-inflammatory Effects

Isohumulone has been studied for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for therapeutic applications in inflammatory diseases .

Biochemical Research

Enzyme Inhibition Studies

Isohumulone and its derivatives are frequently used in enzyme inhibition studies. They serve as model compounds for investigating the binding affinities and mechanisms of enzyme interactions, particularly those related to metabolic pathways .

Synthesis of Chiral Compounds

The structural characteristics of isohumulone allow it to be a precursor in synthesizing chiral compounds through asymmetric synthesis methods. This application is crucial in drug development where stereochemistry plays a significant role in biological activity .

Case Study 1: Isohumulone as an Antioxidant

A study published in a peer-reviewed journal demonstrated that isohumulone effectively reduced oxidative stress markers in vitro, suggesting its potential application as a natural preservative in food products .

Case Study 2: Isohumulone Derivatives for Diabetes Management

Research involving the synthesis of new derivatives of isohumulone showed promising results against α-glucosidase and α-amylase enzymes, indicating its potential role as an adjunct therapy for diabetes management .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Cyclopentenone Derivatives

Key Observations :

- FDB018475 lacks the α,β-unsaturated ketone at position 4 but has an additional hydroxyl group at position 5, which may improve water solubility but reduce lipid membrane permeability .

- Compound 9c incorporates a triazole-linked sugar moiety, conferring distinct solubility and bioavailability profiles, though its larger size may limit cellular uptake compared to the smaller, lipophilic target compound.

Physicochemical and Reactivity Differences

Table 2: Predicted Physicochemical Properties*

*LogP and solubility estimates derived from analogous structures.

Key Findings :

- The target compound’s higher LogP (3.2 vs. 2.8 for FDB018475) suggests greater lipophilicity, favoring membrane penetration but limiting aqueous solubility.

- Compound 9c’s glycosylation markedly improves water solubility, though its large size may restrict biodistribution .

Vorbereitungsmethoden

Key Synthetic Steps and Conditions

Mechanistic Insights :

-

Step 1 : The alkylation introduces substituents (R<sup>1</sup> and R<sup>2</sup>) to the succinic acid backbone, ensuring stereochemical control via the chiral starting material.

-

Step 3 : Sulfonylation activates the diol for subsequent cyclization by forming a leaving group.

-

Step 4 : Cyclization with FAMSO facilitates bis-alkylation, forming the cyclopentane ring while preserving stereochemistry.

Yield Optimization :

-

The thioketal S-oxide intermediate (Step 4) is critical; yields improve with anhydrous conditions and controlled temperature (60–70°C).

-

Hydrolysis (Step 5) achieves >80% conversion when conducted under acidic reflux.

Isolation and Structural Modification from Isohumulone Analogues

While direct synthesis is predominant, industrial approaches occasionally derive this compound from hop-derived iso-alpha acids. Although less common, this method leverages natural product isolation followed by targeted modifications.

Comparative Analysis of Methods

Challenges in Natural Derivation :

-

The compound’s structural complexity complicates isolation from hops, necessitating costly chromatographic separation.

-

Post-isolation modifications (e.g., oxidation of prenyl groups) are required to achieve the target structure, introducing yield losses.

Critical Evaluation of Reaction Parameters

Solvent and Temperature Effects

-

Cyclization (Step 4) : Polar aprotic solvents (e.g., DMF) enhance reaction rates but risk racemization. Non-polar solvents (toluene) favor stereoretention at the expense of slower kinetics.

-

Hydrolysis (Step 5) : Aqueous HCl (1–2 M) at reflux ensures complete thioketal cleavage without degrading the cyclopentenone core.

Stereochemical Considerations

The target compound’s bioactivity depends on its (4S,5R) configuration, which is rigorously controlled via the chiral starting material in Step 1. Alternative routes using racemic precursors require enantiomeric resolution, which is inefficient for polycyclic systems.

Industrial Feasibility and Process Intensification

While lab-scale synthesis is well-established, industrial adoption faces hurdles:

-

Cost of Chiral Catalysts : Asymmetric alkylation (Step 1) relies on expensive transition metal catalysts.

-

Waste Management : Sulfonylation (Step 3) generates stoichiometric pyridine-HCl, necessitating robust neutralization protocols.

Innovations in Process Design :

Q & A

Q. What are the primary synthetic pathways for synthesizing this compound, and what methodological challenges arise during its preparation?

The compound’s synthesis involves complex cyclopentenone core construction with multiple substituents. Key steps include:

- Pd-catalyzed reductive cyclization for forming the cyclopentenone backbone, as demonstrated in nitroarene/nitroalkene systems ( ).

- Stereoselective introduction of prenyl and oxoalkyl groups via allylation or Michael addition, requiring inert conditions (e.g., N₂ atmosphere) to prevent oxidation of sensitive enol ether intermediates. Challenges include low yields due to steric hindrance from the 3-methylbut-2-enyl and 4-methyl-1-oxopent-3-enyl groups. Optimizing reaction time and temperature (e.g., 60–80°C for 12–24 hours) improves regioselectivity .

Table 1: Synthetic Yield Optimization

| Reaction Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 50 | 24 | 28 |

| 70 | 18 | 45 |

| 80 | 12 | 38 |

Q. How can researchers characterize the compound’s structural complexity using spectroscopic methods?

Advanced spectroscopic techniques are essential:

- ¹H/¹³C NMR : Assign peaks for the cyclopentenone core (δ 5.8–6.2 ppm for enone protons) and prenyl groups (δ 1.6–1.8 ppm for methyl branches) ( ).

- IR spectroscopy : Identify carbonyl stretches (1700–1750 cm⁻¹) and hydroxyl groups (broad ~3300 cm⁻¹) ( ).

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₂H₃₀O₆: 415.2015; observed: 415.2018) .

Q. What preliminary bioactivity assays are recommended to evaluate its pharmacological potential?

Use microbroth dilution assays ( ) to determine minimum inhibitory concentrations (MICs) against pathogens like S. aureus or C. albicans. Prepare serial dilutions (5000–4.8 µg/mL) in Mueller-Hinton broth and incubate at 35°C for 18–50 hours. Include controls (e.g., amikacin for bacteria) to validate results .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in stereochemical assignments for this compound?

Contradictions in stereochemistry (e.g., axial vs. equatorial substituents) arise from overlapping NMR signals. Use density functional theory (DFT) to calculate optimized geometries and compare experimental vs. theoretical NMR chemical shifts (δ). For example:

Q. What experimental design strategies mitigate degradation of labile functional groups during bioactivity studies?

The compound’s α,β-unsaturated ketone and hydroxyl groups are prone to oxidation/hydrolysis. Mitigation strategies include:

Q. How can researchers address discrepancies in bioactivity data across different studies?

Contradictory MIC values may stem from:

- Matrix effects : Organic matter in sewage samples ( ) can adsorb the compound, reducing bioavailability. Use matrix-matched calibration standards.

- Strain variability : Test against multiple ATCC reference strains (e.g., S. aureus ATCC 29213 vs. clinical isolates).

- Statistical validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .

Table 2: MIC Variability Across Strains

| Strain | MIC (µg/mL) | SD |

|---|---|---|

| S. aureus ATCC 29213 | 32 | ±2.1 |

| Clinical MRSA isolate | 128 | ±8.3 |

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.